

# Cross-validation of experimental and computational results for 3,5-Pyridinedicarboxylic acid

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## Compound of Interest

Compound Name: 3,5-Pyridinedicarboxylic acid

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## A Cross-Validation of Experimental and Computational Data for 3,5-Pyridinedicarboxylic Acid

This guide provides a comparative analysis of experimental and computationally predicted physicochemical properties of **3,5-Pyridinedicarboxylic acid**, also known as Dinitinic acid. The objective is to offer researchers, scientists, and drug development professionals a clear cross-validation of available data, aiding in the evaluation and application of both experimental and computational approaches in chemical research.

## Physicochemical Properties: A Side-by-Side Comparison

The following tables summarize the available experimental and computational data for the melting point, aqueous solubility, and pKa of **3,5-Pyridinedicarboxylic acid**. This allows for a direct comparison between measured values and theoretical predictions.

Table 1: Melting Point

Data Type	Value (°C)	Source
Experimental	>300	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Experimental	324	<a href="#">[5]</a>
Computational	Not found	N/A

Table 2: Aqueous Solubility

Data Type	Value	Source
Experimental	1.0 g/L	<a href="#">[1]</a>
Experimental	Insoluble	<a href="#">[1]</a> <a href="#">[2]</a>
Computational (logS)	-1.7	ALOGPS

Table 3: Acid Dissociation Constant (pKa)

Data Type	pKa (Strongest Acidic)	pKa (Strongest Basic)	Source
Experimental	2.8 (at 25°C)	Not Found	<a href="#">[1]</a>
Computational	3.38	1.4	ChemAxon

## Methodologies and Protocols

Understanding the methods used to generate the data is crucial for its correct interpretation and application. This section details the principles behind the experimental and computational techniques.

## Experimental Protocols

**Melting Point Determination:** The melting point is a fundamental thermal property indicating the temperature at which a substance transitions from a solid to a liquid state. For a crystalline solid like **3,5-Pyridinedicarboxylic acid**, this is typically determined by heating a small sample

and observing the temperature range over which it melts. The high melting point of over 300°C suggests strong intermolecular forces within the crystal lattice.

**Aqueous Solubility Determination:** The "gold standard" for determining thermodynamic solubility is the shake-flask method.<sup>[6][7]</sup> This equilibrium method involves the following steps:

- **Saturation:** An excess amount of the solid compound is added to a specific volume of water in a flask.
- **Equilibration:** The flask is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- **Separation:** The undissolved solid is separated from the solution by filtration or centrifugation.
- **Quantification:** The concentration of the dissolved compound in the filtrate is determined using an analytical technique such as HPLC-UV or LC/MS.

The OECD and ASTM also provide standardized guidelines for water solubility testing, such as the column elution method for sparingly soluble substances and the flask method for more soluble ones.<sup>[8][9][10]</sup>

**pKa Determination:** The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For organic acids, potentiometric titration is a highly accurate and standard method.<sup>[11][12]</sup> The general procedure is as follows:

- A solution of the compound with a known concentration is prepared.
- A standard solution of a strong base (e.g., NaOH) is gradually added to the acidic solution.
- The pH of the solution is monitored throughout the titration using a pH meter.
- The pKa is determined from the titration curve, typically as the pH at which half of the acid has been neutralized.

Other methods include UV-Vis spectrophotometry, which is suitable for compounds with a UV-active chromophore, and NMR spectroscopy.<sup>[11][12][13][14][15]</sup>

## Computational Methodologies

Melting Point Prediction: Predicting the melting point of organic compounds is a complex task as it depends on crystal packing and intermolecular forces. Quantitative Structure-Property Relationship (QSPR) models are a common approach.[16][17][18][19][20] These models establish a mathematical relationship between the melting point and various molecular descriptors that encode structural and physicochemical features of the molecule.

Solubility Prediction: Computational models can predict solubility, often expressed as  $\log S$  (the logarithm of the molar solubility). These predictions can be derived from various methods, including:

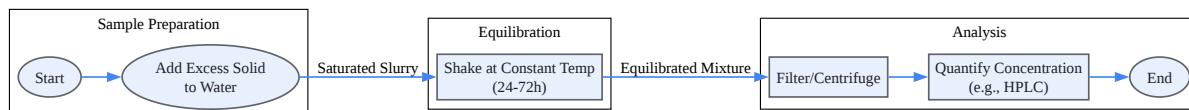
- Fragment-based methods: These methods, like ALOGPS, calculate the solubility contribution of different molecular fragments.
- Molecular dynamics simulations: These simulations model the interactions between the solute and solvent molecules to calculate the free energy of solvation.[21]

pKa Prediction: Several computational approaches are used to predict pKa values:

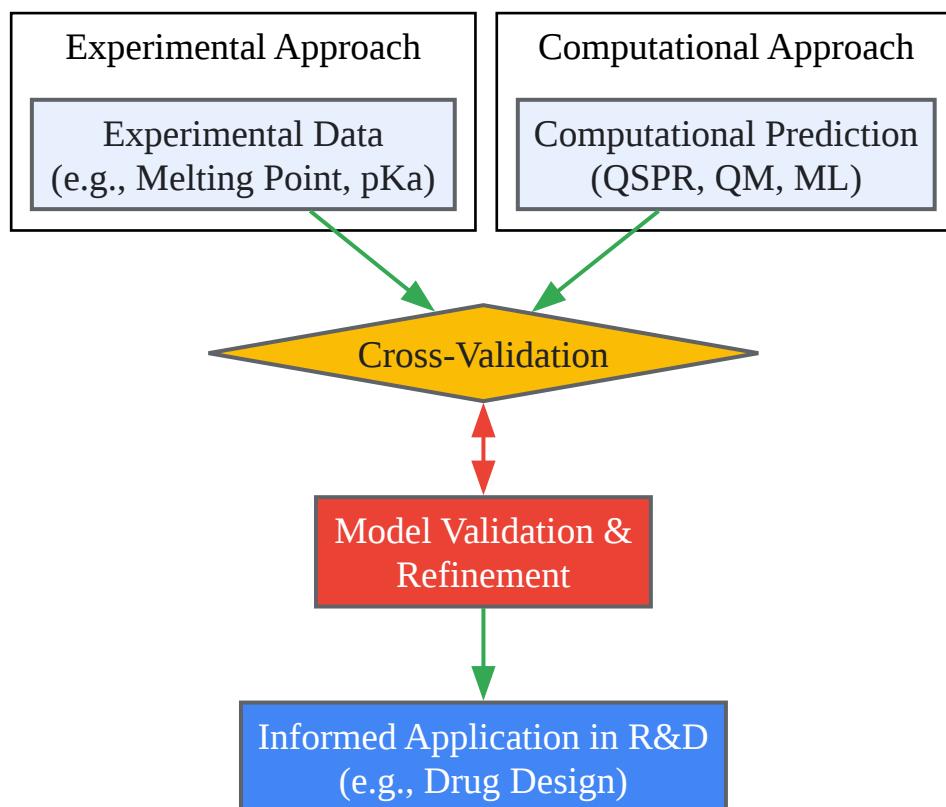
- Quantum Mechanical (QM) Methods: These methods, including Density Functional Theory (DFT), calculate the energies of the protonated and deprotonated states of a molecule to determine the free energy of dissociation.[22]
- Semi-empirical Methods: Methods like PM6 offer a faster alternative to QM methods for pKa prediction.[23][24]
- Machine Learning Models: These models are trained on large datasets of known pKa values to learn the relationship between molecular structure and acidity.[25][26]
- Empirical Methods: Software like ChemAxon utilizes a large internal database and empirical rules to provide rapid pKa predictions.

## Visualizing Workflows and Relationships

Diagrams created using Graphviz help to visualize the processes and logical connections discussed in this guide.

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Caption: Experimental workflow for the shake-flask solubility determination method.

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